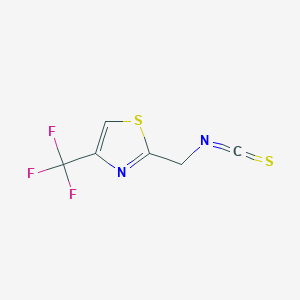
2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the trifluoromethyl group and the isothiocyanate group in this compound makes it particularly interesting for various chemical and industrial applications due to its unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base.
Addition of the Isothiocyanate Group: The isothiocyanate group can be introduced by reacting the corresponding amine with thiophosgene (CSCl2) or by using other isothiocyanate reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the isothiocyanate group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino-thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
科学的研究の応用
2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
作用機序
The mechanism of action of 2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophiles such as amines and thiols, forming covalent bonds. This reactivity can lead to the modification of proteins and enzymes, potentially altering their function. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its biological activity.
類似化合物との比較
Similar Compounds
2-(Isothiocyanatomethyl)-1,3-thiazole: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
4-(Trifluoromethyl)-1,3-thiazole:
2-(Methylthio)-4-(trifluoromethyl)-1,3-thiazole: Contains a methylthio group instead of an isothiocyanate group, leading to different chemical behavior.
Uniqueness
2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole is unique due to the combination of the trifluoromethyl and isothiocyanate groups. This combination imparts distinct reactivity and properties, making it valuable for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C6H3F3N2S2 |
|---|---|
分子量 |
224.2 g/mol |
IUPAC名 |
2-(isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H3F3N2S2/c7-6(8,9)4-2-13-5(11-4)1-10-3-12/h2H,1H2 |
InChIキー |
VAVSVKRDFSNIII-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)CN=C=S)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


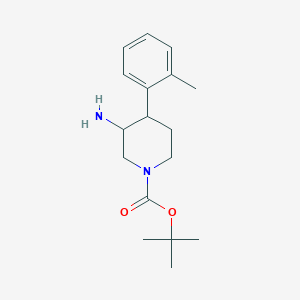
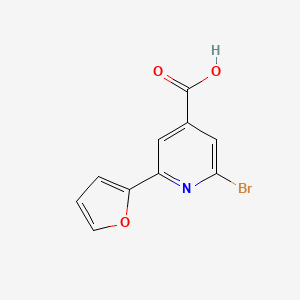
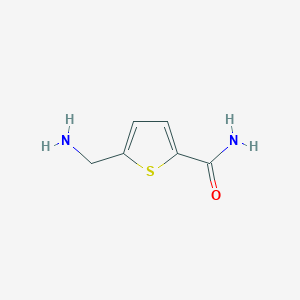
![1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13160059.png)

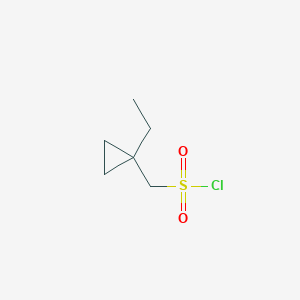

![tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13160074.png)
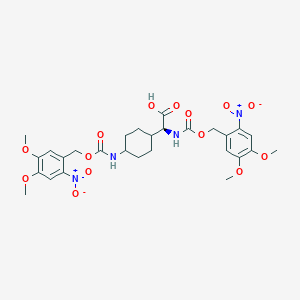
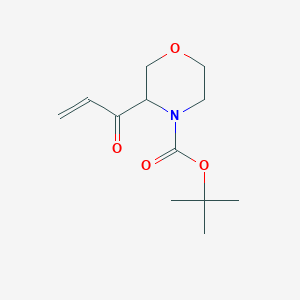
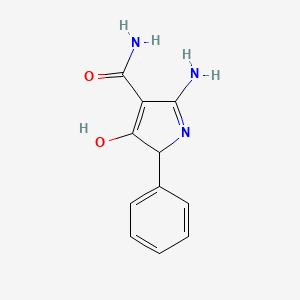
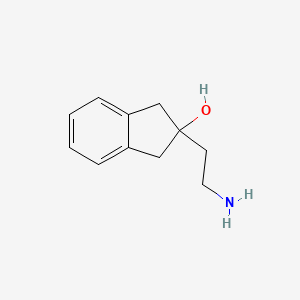

![3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13160114.png)
